Tri-n-butyltin deuteride

Descripción general

Descripción

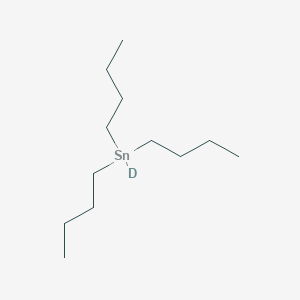

Tri-n-butyltin deuteride is an organotin compound with the molecular formula C₁₂H₂₇DSn. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is primarily used in organic synthesis as a reagent for radical reactions and dehalogenation processes .

Métodos De Preparación

Tri-n-butyltin deuteride can be synthesized through several methods. One common method involves the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method includes the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the stability and purity of the final product.

Análisis De Reacciones Químicas

Tri-n-butyltin deuteride undergoes various types of chemical reactions, including:

Reduction: It is commonly used to reduce organic halides to hydrocarbons through a radical chain mechanism.

Dehalogenation: This compound is effective in replacing halogen atoms with hydrogen or deuterium atoms.

Addition Reactions: It can add to carbon-carbon double and triple bonds, as well as carbonyl and other carbon-heteroatom double bonds.

Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator . The major products formed from these reactions are typically hydrocarbons or deuterated compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

TBTD serves as a crucial reagent in various organic synthesis reactions. Its primary functions include:

- Dehalogenation : TBTD effectively replaces halogen atoms in organic compounds with hydrogen or deuterium, facilitating the conversion of organic halides into hydrocarbons through radical mechanisms.

- Radical Reactions : It participates in radical chain reactions initiated by the cleavage of the tin-deuterium bond, generating reactive radicals that can initiate further transformations .

Case Study: Dehalogenation of Aromatic Compounds

A study demonstrated the regioselective deuteration of aromatic compounds using TBTD as a reagent. The reaction conditions allowed for efficient halogen-deuterium exchange, showcasing TBTD's utility in synthesizing deuterated compounds for mechanistic studies .

| Reaction Type | Example | Outcome |

|---|---|---|

| Dehalogenation | Alkyl Halides | Conversion to Alkenes |

| Radical Addition | Carbonyl Compounds | Formation of Alcohols |

Biological Research

TBTD has been investigated for its biological effects, particularly in neurobiology and toxicology:

- Calcium Regulation : Research indicates that TBTD can influence intracellular calcium concentrations in neurons and thymocytes, suggesting potential implications for cellular signaling pathways.

- Apoptosis Induction : Studies have shown that TBTD can induce apoptosis in liver hepatocytes through mechanisms involving the endoplasmic reticulum and mitochondria, highlighting its relevance in cancer research.

Case Study: Apoptosis Mechanism

In vitro studies revealed that TBTD treatment led to significant apoptosis in liver cells, implicating oxidative stress pathways. This finding opens avenues for exploring TBTD's role in therapeutic applications against liver diseases.

Analytical Chemistry

TBTD is also employed in nuclear magnetic resonance (NMR) spectroscopy due to its stable deuterium atom:

- Isotopic Labeling : By incorporating deuterium into specific positions within molecules, researchers can gain insights into molecular structure and dynamics through NMR analysis.

| Application | Technique | Benefit |

|---|---|---|

| Isotopic Labeling | NMR Spectroscopy | Enhanced sensitivity and resolution |

Mecanismo De Acción

The primary mechanism of action of tri-n-butyltin deuteride involves radical chain reactions. It targets C-X bonds (where X can be a halide, OH, S, Se, NH₂, NO₂, COOH), C=C bonds, C≡C bonds, and C=Y groups (where Y can be O, S, N). The compound interacts with these targets through the formation of radicals, which then propagate the reaction chain.

Comparación Con Compuestos Similares

Tri-n-butyltin deuteride is similar to other organotin compounds such as:

Tri-n-butyltin hydride: Used in similar radical reactions and dehalogenation processes.

Tri-n-butyltin chloride: Used as a precursor in the synthesis of this compound.

Tri-n-butyltin acetate: Known for its effects on embryonic and fetal development in animal studies.

What sets this compound apart is its use of deuterium, which can be valuable in studies involving isotopic labeling and tracing.

Actividad Biológica

Tri-n-butyltin deuteride (TBTD), an organotin compound with the molecular formula C₁₂H₂₇DSn, is primarily utilized in organic synthesis as a reagent for radical reactions and dehalogenation processes. Its biological activity has garnered attention due to its potential effects on various cellular mechanisms, particularly in the context of neurotoxicity and apoptosis.

Overview of this compound

TBTD is a colorless to pale yellow liquid sensitive to air and moisture. It serves as a source of deuterium in organic synthesis, facilitating the introduction of deuterium atoms into organic molecules for various research applications, including nuclear magnetic resonance (NMR) spectroscopy. The compound is synthesized from tributyltin chloride and a deuterium source such as lithium aluminum deuteride (LiAlD₄) .

Target and Mode of Action

TBTD primarily acts through radical chain reactions, affecting biochemical pathways that involve the transformation of C-X bonds (where X can be halides or other functional groups) to C-H bonds. This process includes the addition to carbon-carbon double and triple bonds, resulting in the formation of new compounds .

Biochemical Pathways

The compound has been shown to interact with enzymes and proteins, particularly within marine organisms. Its cytological impact has been studied extensively, revealing significant alterations in cellular functions upon exposure .

Neurotoxicity Studies

Research indicates that TBTD exhibits neurotoxic properties, especially in neuronal cell lines. A study involving neuroblastoma cells demonstrated that TBTD induced apoptosis through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction . The compound's toxicity was observed at low concentrations, highlighting its potency compared to other organotin compounds like dibutyltin (DBT) and tributyltin (TBT) .

Table 1: Comparative Toxicity of Organotin Compounds

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Induces apoptosis via ROS production |

| Dibutyltin | Moderate | Inhibits neurite outgrowth |

| Tributyltin | Very High | Causes cell death and membrane damage |

Cellular Effects

In a study involving the Chinese rare minnow (Gobiocypris rarus), exposure to TBTD resulted in significant changes in the hepatosomatic index and gonad somatic index, indicating adverse effects on fish health . The compound was found to bioaccumulate in muscle tissue over time, suggesting long-term ecological impacts.

Case Studies

- Neuroblastoma Cell Line Study :

- Marine Fauna Impact :

Dosage Effects and Metabolic Pathways

The biological activity of TBTD is dose-dependent. In animal models, varying dosages have shown different immunotoxic effects, with no-effect levels identified between 0.5 mg and 5 mg TBTO/kg food . Furthermore, TBTD is metabolized by cytochrome P-450 dependent monooxygenase systems in marine organisms, leading to hydroxylated derivatives that may exhibit distinct biological activities .

Propiedades

IUPAC Name |

tributyl(deuterio)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGVGMSCBYYSLD-RCUQKECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SnH](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369858 | |

| Record name | Tri-n-butyltin deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-99-0 | |

| Record name | Tri-n-butyltin deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannane-D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.